Pitrazepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pitrazepin is a N-arylpiperazine.
Scientific Research Applications
Interaction with GABA/Benzodiazepine Receptors
Pitrazepin, a potent GABA_A receptor antagonist, exhibits competitive inhibition of the GABA_A receptor, which is coupled to diazepam and TBPS binding sites. It acts as a non-selective GABA antagonist, affecting glycine receptors at low concentrations (Braestrup & Nielsen, 1985). Furthermore, it has been observed to antagonize the effects of GABA in different GABAA receptors in a concentration-dependent manner, without interacting with the benzodiazepine receptor site (Demuro et al., 1999).
Novel Antagonistic Properties
Pitrazepin is distinguished from other GABA antagonists like bicuculline by its chemical structure and interaction with muscimol and flunitrazepam binding sites. Its antagonistic action reduces inhibitory postsynaptic potentials and induces bursting activity in hippocampus and hypothalamus cultures (Gähwiler et al., 1984). This demonstrates its selective interaction with the GABAA site.
Interactions with Other Neurotransmitter Receptors
Pitrazepin also exhibits pharmacological actions on acetylcholine currents in oocytes expressing nicotinic acetylcholine receptors, indicating its potential use in studying antipsychotic drugs (Demuro & Miledi, 2006). Its crystal structure and interaction with GABA receptors have been analyzed to understand its binding affinity and antagonistic properties (Boulanger et al., 1989).
properties
CAS RN |
90685-01-1 |
---|---|
Product Name |
Pitrazepin |
Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2 |
InChI Key |
GXFWOMYQHNODFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Canonical SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Other CAS RN |
90685-01-1 |
synonyms |
3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin pitrazepin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.